![molecular formula C20H20O7 B064194 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid CAS No. 159590-92-8](/img/structure/B64194.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a structurally complex compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to an acetic acid backbone. The molecule incorporates a phenoxy group substituted with a methoxycarbonyl (ester) and a propyl chain at the 4- and 2-positions, respectively. The methoxycarbonyl group may enhance lipophilicity and metabolic stability, while the propyl substituent could influence steric interactions in binding pockets .
Preparation Methods
Synthesis of the Benzodioxole Acetic Acid Moiety
The benzodioxole acetic acid segment serves as a critical building block. A validated method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid (1) to generate methyl 3,4-(methylenedioxy)phenylacetate (2) . This is achieved by treating 1 with oxalyl chloride in methanol under ice-cooled conditions, followed by stirring for 30 minutes . The ester 2 is subsequently subjected to aryl acetate formation via reaction with substituted benzoic acid derivatives in dichloromethane using phosphorus pentoxide (P₂O₅) as a catalyst. For instance, compound 3a (methyl 2-(3,4-(methylenedioxy)phenyl)acetate) is synthesized by this route, yielding 75–85% after 18 hours at room temperature .
Hydrolysis of the ester 3a to the corresponding acetic acid 4a is accomplished using aqueous sodium hydroxide (NaOH) in methanol. The reaction proceeds at reflux for 4–6 hours, with the carboxylic acid product isolated via acidification with HCl . Spectroscopic confirmation includes:
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IR : Disappearance of the ester carbonyl peak (~1,740 cm⁻¹) and emergence of a broad O–H stretch (~2,500 cm⁻¹).
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¹H NMR : A singlet at δ 6.13 ppm (O–CH₂–O of benzodioxole) and a multiplet at δ 3.40–3.80 ppm (–CH₂–CO–) .
The phenoxy component requires the introduction of a propyl group and a methoxycarbonyl moiety onto a phenolic backbone. A feasible route begins with 4-hydroxybenzoic acid, which is esterified with methanol in the presence of sulfuric acid to yield methyl 4-hydroxybenzoate (5) . Propylation at the ortho position is achieved via Friedel-Crafts alkylation using propyl chloride and aluminum chloride (AlCl₃) in dichloromethane. However, due to the deactivating nature of the ester group, direct alkylation is challenging. An alternative approach involves:
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Protection of the phenol : Treat 5 with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether 6 .
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Grignard addition : React 6 with propylmagnesium bromide (PrMgBr) in tetrahydrofuran (THF) to introduce the propyl group at the ortho position, yielding 7 .
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Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) to obtain 4-(methoxycarbonyl)-2-propylphenol (8) .
Key characterization data for 8 includes:
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¹³C NMR : A carbonyl signal at δ 168.5 ppm (COOCH₃) and aliphatic carbons for the propyl group at δ 22.1, 31.5, and 14.0 ppm.
Coupling of Benzodioxole Acetic Acid and Phenoxy Components
The final step involves forming the ether linkage between the benzodioxole acetic acid and the phenol 8 . Two methods are prominent:
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether formation under mild conditions. A mixture of 2-(Benzo[d][1, dioxol-5-yl)acetic acid (4a) , 8 , triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 60–70% of the target compound .
Nucleophilic Substitution
Activation of 4a as an acid chloride using thionyl chloride (SOCl₂) generates 2-(Benzo[d] dioxol-5-yl)acetyl chloride (9) . Reaction of 9 with 8 in the presence of potassium carbonate (K₂CO₃) in acetone at reflux for 6 hours affords the target compound in 55–65% yield .
Optimization and Challenges
Yield Enhancement :
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The Mitsunobu method offers higher yields but requires stoichiometric amounts of PPh₃ and DEAD, increasing costs.
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Nucleophilic substitution is cost-effective but necessitates rigorous drying to prevent hydrolysis of the acid chloride.
Stereochemical Considerations :
The central carbon bearing both substituents may lead to racemization. Resolution using chiral amines, as demonstrated in the synthesis of related aldehydes , could isolate enantiomers via diastereomeric salt formation. For example, treatment with (S)-(-)-1-(4-methoxyphenyl)ethanamine (MOPEA) in diisopropyl ether/methanol selectively crystallizes one enantiomer .
Spectroscopic Characterization
The target compound is validated through:
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole Moieties
2-Oxoacetamide Derivatives ()
Compounds such as 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) and N-(tert-butyl)-2-oxoacetamide (4s) share the benzo[d][1,3]dioxole core but differ in their N-substituents. Unlike the target compound, these derivatives feature an α-ketoamide group instead of acetic acid, which may alter hydrogen-bonding interactions. For example:
Compound | Rf Value (Hexane/EtOAc) | Key Functional Groups |
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4p | 0.30 (7:3) | N-(4-methoxyphenyl), α-ketoamide |
4s | 0.30 (8:2) | N-(tert-butyl), α-ketoamide |
Target Compound | N/A | Phenoxyacetic acid, methoxycarbonyl, propyl |
Acetamide Derivatives ()
N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) and N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)acetamide (28) highlight the versatility of benzo[d][1,3]dioxole-containing acetamides. Compound 5b, synthesized via HATU-mediated coupling, achieves a 45% yield, while 28, with a benzimidazole substituent, shows 84% yield. The target compound’s acetic acid group may favor salt formation (e.g., sodium salts) for improved bioavailability compared to these neutral acetamides .
Functional Group Comparisons
Methoxycarbonyl vs. Other Ester Groups
2-(4-(Methoxycarbonyl)phenyl)acetic acid () shares the methoxycarbonyl group but lacks the phenoxy and propyl substituents. Additionally, the propyl chain could increase hydrophobic interactions compared to unsubstituted phenyl rings .
Phenoxyacetic Acid vs. Benzeneacetic Acid Derivatives
Compounds like 4-(Benzo[d][1,3]dioxol-5-yl)-4′-(pyridin-2-yl)imidazol-2-ylbenzoic acid () replace the acetic acid with a benzoic acid, altering acidity (pKa ~4–5 for benzoic acid vs. ~3–4 for acetic acid). This difference could impact ionization under physiological conditions, affecting membrane permeability .
Coupling Reactions
The target compound’s synthesis likely involves coupling between a benzo[d][1,3]dioxole-containing precursor and a substituted phenoxyacetic acid. and describe similar couplings using HATU or EDCI, achieving moderate to high yields (45–84%). In contrast, reports lower yields (13.7–24.8%) for D14–D20, possibly due to steric hindrance from bulkier substituents .
Catalytic Strategies
employs organocatalytic enantioselective additions for pyrrolidine derivatives, while uses silver-catalyzed decarboxylative acylation for α-ketoamides. The target compound’s synthesis may require tailored conditions to avoid side reactions at the methoxycarbonyl or propyl groups .
Physicochemical Properties
The target compound’s propyl group may lower melting points compared to D14’s rigid penta-2,4-dienamide structure, though experimental confirmation is needed .
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that explore its anticancer, antioxidant, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 328.4 g/mol. Its structure contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, compounds synthesized with this moiety have shown cytotoxic effects against various cancer cell lines, including HepG2 and MCF7. The IC50 values for these compounds often range from 1.54 µM to 9.12 mM, indicating varying levels of potency compared to standard chemotherapeutic agents like doxorubicin .
- Antioxidant Activity : The antioxidant potential of these compounds has been assessed using the DPPH assay, where they exhibited significant free radical scavenging abilities. This suggests potential applications in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies have reported that benzodioxole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Anticancer Studies
A notable study evaluated the anticancer effects of various benzodioxole derivatives on HepG2 and HCT116 cell lines. The results indicated that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics:
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (µM) |
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2a | HepG2 | 1.54 | 7.46 |
5 | HCT116 | 2.38 | 8.29 |
4 | MCF7 | 4.52 | 4.56 |
These findings highlight the potential of these compounds as effective anticancer agents .
The mechanisms underlying the anticancer activity include:
- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with compound 2a led to significant cell cycle arrest in the G2-M phase, suggesting it interferes with cell division processes.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
Antioxidant Evaluation
The antioxidant capacity was evaluated using the DPPH method, where several synthesized compounds demonstrated effective scavenging activity comparable to Trolox, a standard antioxidant:
Compound | DPPH Scavenging Activity (%) |
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2a | 75 |
2b | 65 |
Control | 80 |
This suggests that these compounds may play a role in preventing oxidative damage in biological systems .
Anti-inflammatory Studies
In addition to anticancer and antioxidant properties, some studies have also investigated the anti-inflammatory effects of benzodioxole derivatives. These compounds were shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential therapeutic applications in inflammatory conditions .
Case Studies
A comprehensive study involving the synthesis and evaluation of multiple benzodioxole derivatives demonstrated their efficacy against various cancer cell lines while maintaining low toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling aromatic aldehydes with acetic acid derivatives via nucleophilic substitution. For example, sodium-mediated alkoxylation (as in ) can link the benzo[d][1,3]dioxole moiety to the phenoxyacetic acid backbone. Optimization strategies include:
- Reaction Conditions : Refluxing in absolute ethanol under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Catalysis : Using sodium bicarbonate to deprotonate acidic intermediates, enhancing nucleophilicity .
- Purification : Recrystallization from ethanol or benzene to isolate high-purity crystals (70–80% yield) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key spectral markers include:
- IR Spectroscopy :
- 1723 cm⁻¹ : Stretching vibration for the methoxycarbonyl (C=O) group .
- 1238 cm⁻¹ : C-O-C ether linkage in the benzo[d][1,3]dioxole ring .
- UV-Vis Spectroscopy :
- λmax ~256 nm : Conjugation between the benzodioxole and phenylacetic acid moieties .
- ¹H NMR :
- δ 3.8–4.2 ppm : Methoxy protons (OCH₃) and methylene groups adjacent to oxygen .
Q. What purification methods are effective for removing byproducts (e.g., unreacted aldehydes or ester derivatives)?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to separate polar impurities (e.g., unreacted sodium salts) .
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient to isolate the target compound from ester byproducts .
- Recrystallization : Cold ethanol or petroleum ether (80–100°C) to eliminate low-polarity contaminants .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methoxycarbonyl group in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 2-propyl group on the phenyl ring may slow down nucleophilic attacks on the methoxycarbonyl group. Computational modeling (DFT) can map electron density to predict reactive sites .
- Electronic Effects : Electron-withdrawing methoxycarbonyl groups enhance electrophilicity, facilitating amidation or hydrolysis. Controlled experiments with substituent analogs (e.g., replacing –COOMe with –COOH) can validate these effects .
Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives of this compound?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent drying conditions (e.g., vacuum desiccation vs. ambient air) to eliminate solvent residues affecting melting points .
- Spectral Calibration : Cross-validate NMR/IR data with deuterated internal standards (e.g., DMSO-d₆ for NMR) to address instrument-specific discrepancies .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .
Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Kinetics : Monitor degradation at pH 5–9 (25–50°C) to simulate natural water conditions. Use HPLC-MS to quantify breakdown products like benzoic acid derivatives .
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and track half-life using LC-TOF for metabolite identification .
- Bioaccumulation Assays : Measure logP values (octanol-water partitioning) to predict bioavailability in aquatic organisms .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the methoxycarbonyl group reduces electrophilicity, slowing ester hydrolysis. Controlled experiments with HCl (1M) at 60°C can track stability via TLC .
- Basic Conditions : Deprotonation of the acetic acid moiety triggers nucleophilic attack on the ester, leading to cleavage. Kinetic studies with NaOH (0.1–1M) and monitoring by FTIR (loss of C=O at 1723 cm⁻¹) validate this pathway .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(4-methoxycarbonyl-2-propylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-3-4-12-9-14(20(23)24-2)6-7-15(12)27-18(19(21)22)13-5-8-16-17(10-13)26-11-25-16/h5-10,18H,3-4,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDPZWCGFEMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572242 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159590-92-8 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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